molecular formula C11H8ClN3S B2746632 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 866149-97-5

9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Cat. No. B2746632
CAS RN: 866149-97-5
M. Wt: 249.72
InChI Key: UZJPMIAQMGQZSN-UHFFFAOYSA-N
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Description

9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 866149-97-5 . It has a molecular weight of 249.72 and its IUPAC name is 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-ylamine . The compound is used in scientific research and as a synthetic intermediate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H8ClN3S/c12-7-1-2-9-8(3-7)10-6(5-16-9)4-14-11(13)15-10/h1-4H,5H2,(H2,13,14,15) .

Scientific Research Applications

Synthesis Techniques

Research on related thienopyrimidine derivatives highlights advanced synthesis techniques, such as microwave-based synthesis. This method involves chlorination, followed by nucleophilic displacement, showcasing the efficiency of microwave irradiation in synthesizing complex compounds quickly, as demonstrated in the synthesis of novel thienopyrimidine bioisosteres of gefitinib (Phoujdar et al., 2008). Another study presents an efficient, library-friendly synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation, starting from readily available amines (Han et al., 2010).

Photophysical Properties

The photophysical properties of pyrimidine derivatives have been extensively studied, indicating their utility in fluorescent applications. One such study synthesized a pyrimidine compound and examined its fluorescent properties in various solvents, demonstrating the potential use of these compounds as pigments or dyes due to their interesting fluorescence characteristics (Mellado et al., 2021).

Crystal Structure and Non-covalent Interactions

Investigations into the crystal structure and non-covalent interactions of pyrimidine derivatives offer insights into their molecular recognition processes. The crystal structure analysis helps in understanding the hydrogen bonding that is crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Antimicrobial and Antitumor Activities

Several pyrimidine derivatives have been synthesized and evaluated for their potential antimicrobial and antitumor activities. For instance, a study on the synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine demonstrated some derivatives exhibiting antibacterial and antifungal activities (El-Gazzar et al., 2008). Another study on the cytotoxic activity and quantum chemical calculations of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives revealed promising cytotoxic activities against human liver cancerous and breast cancerous cell lines (Kökbudak et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It may be harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-7-1-2-9-8(3-7)10-6(5-16-9)4-14-11(13)15-10/h1-4H,5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJPMIAQMGQZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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